molecular formula C16H23NO4S B4055990 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide

Cat. No.: B4055990
M. Wt: 325.4 g/mol
InChI Key: ZSGGLLNOUVMDLB-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylphenoxy group and a dioxidotetrahydrothienyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide typically involves the following steps:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Introduction of the dioxidotetrahydrothienyl group: This step involves the formation of the thienyl ring, followed by oxidation to introduce the dioxido functionality.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl ring.

    Reduction: Reduction reactions could potentially reduce the dioxido group to a dihydroxy group.

    Substitution: The phenoxy and acetamide groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could yield a dihydroxy derivative.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as a precursor or intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: Lacks the dioxidotetrahydrothienyl group.

    N-(1,1-dioxidotetrahydro-3-thienyl)acetamide: Lacks the tert-butylphenoxy group.

Uniqueness

The presence of both the tert-butylphenoxy and dioxidotetrahydrothienyl groups in 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide may confer unique properties, such as specific reactivity or biological activity, that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)12-4-6-14(7-5-12)21-10-15(18)17-13-8-9-22(19,20)11-13/h4-7,13H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGGLLNOUVMDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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